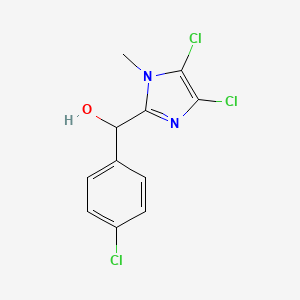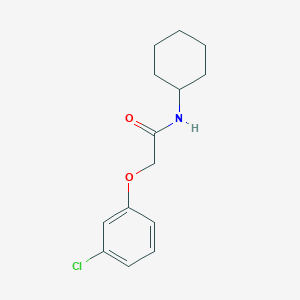![molecular formula C18H14ClN3O3 B5607834 N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B5607834.png)
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Vue d'ensemble
Description
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, also known as CMF-Pyrr, is a novel compound with potential pharmaceutical applications. The compound was first synthesized in 2010 and has since been the subject of several scientific studies.
Applications De Recherche Scientifique
Asymmetric Syntheses
- Wu, Lee, and Beak (1996) achieved highly enantioselective syntheses of certain compounds, which could be relevant for the asymmetric synthesis involving N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide (Wu, Lee, & Beak, 1996).
Photoinduced Aromatization
- Memarian, Abdoli-Senejani, and Döpp (2007) studied the photoinduced aromatization of unsymmetrically substituted 1,4-dihydropyridines, which may be applicable to compounds like this compound (Memarian, Abdoli-Senejani, & Döpp, 2007).
Metallic Luster in Organic Crystals
- Ogura, Ooshima, Akazome, and Matsumoto (2006) described the formation of crystals with greenish metallic luster in certain compounds, which could potentially be applicable to the study of this compound (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Coordination Properties with Iron(III)
- Benković, Kontrec, Kazazić, Chiș, Miljanić, and Galić (2020) explored the coordination properties of certain aroylhydrazones with Fe(III) ions, a research area that might be relevant for compounds like this compound (Benković et al., 2020).
Synthesis of Novel Compounds
- Vovk, Bol’but, Dorokhov, and Pyrozhenko (2002) reported on new synthetic approaches to certain compounds, which could provide insights applicable to this compound (Vovk, Bol’but, Dorokhov, & Pyrozhenko, 2002).
Structural Analysis by Spectroscopy
- Benković, Kenđel, Parlov-Vuković, Kontrec, Chiș, Miljanić, and Galić (2018) performed structural analyses of aroylhydrazones using spectroscopy, which could be relevant for the study of this compound (Benković et al., 2018).
Crystallographic Analysis
- Li, Jian, and Liu (2009) conducted crystallographic analysis of related compounds, potentially offering insights into the crystal structure of this compound (Li, Jian, & Liu, 2009).
Propriétés
IUPAC Name |
N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-24-17-7-5-12(10-14(17)19)16-8-6-13(25-16)11-21-22-18(23)15-4-2-3-9-20-15/h2-11H,1H3,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRUNCDPYSFNK-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-furyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5607753.png)

![1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5607761.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5607774.png)
![1-phenyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5607778.png)
![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5607781.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5607794.png)


![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5607812.png)
![5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5607816.png)
![ethyl 2-[(benzylsulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5607819.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)
![2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5607863.png)